2-amino-4,6-bis(trifluoromethyl)nicotinamide
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Overview
Description
2-amino-4,6-bis(trifluoromethyl)nicotinamide is a compound with the molecular formula C8H5F6N3O. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The presence of pyridine nitrogen in similar compounds has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Action Environment
It is known that the physicochemical properties of fluorine and pyridine moieties in trifluoromethylpyridines can affect their interaction with biological targets .
Preparation Methods
The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms.
Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Chemical Reactions Analysis
2-amino-4,6-bis(trifluoromethyl)nicotinamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like trifluoromethyl copper.
Scientific Research Applications
2-amino-4,6-bis(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
2-amino-4,6-bis(trifluoromethyl)nicotinamide can be compared with other similar compounds:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its fluorine substitution pattern.
2-Chloro-6-(trifluoromethyl)pyridine: Similar in structure but with a chlorine atom instead of an amino group.
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine: Contains a hydrazino group, offering different reactivity and applications.
Properties
IUPAC Name |
2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWJQLLUWGYIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522021 |
Source
|
Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89990-38-5 |
Source
|
Record name | 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89990-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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